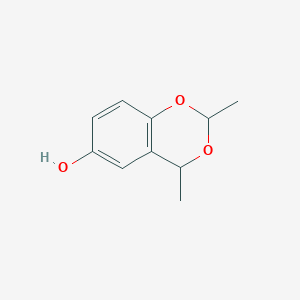

2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol

Description

Properties

CAS No. |

56968-72-0 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2,4-dimethyl-4H-1,3-benzodioxin-6-ol |

InChI |

InChI=1S/C10H12O3/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-7,11H,1-2H3 |

InChI Key |

ILEBYHLTNMQMHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)OC(O1)C |

Origin of Product |

United States |

Preparation Methods

Acetonide Protection of Dihydroxybenzene Precursors

A foundational strategy involves the protection of vicinal dihydroxy groups on a benzene ring using acetone or 2,2-dimethoxypropane to form the 1,3-dioxin core. For example, Annika Traff et al. demonstrated that 5-(2-chloroacetyl)-2-hydroxybenzaldehyde could undergo sodium borohydride-mediated reduction of the aldehyde group, followed by acetonide protection with 2,2-dimethoxypropane under acidic conditions to yield 2-chloro-1-(2,2-dimethyl-4H-benzodioxin-6-yl)ethanone. While this method achieves moderate yields (~70%), it faces limitations due to the instability of sodium borohydride and the multi-step synthesis of the starting material.

In a related approach, Zhuochun et al. utilized Friedel-Crafts acylation on salicylaldehyde derivatives to install acyl groups, followed by dihydroxy protection and functional group transformations. However, this route requires hazardous reagents like liquid bromine and generates significant waste, rendering it less environmentally viable.

Reductive Alkylation and Cyclization

Early methods employed reductive alkylation to construct the dioxin ring. For instance, reacting resorcinol derivatives with α,ω-dihaloalkanes in the presence of base catalysts (e.g., K₂CO₃) facilitates cyclization. A 2018 study reported the synthesis of analogous benzodioxins via nucleophilic substitution between 1,3-dihydroxybenzene and 1,2-dibromoethane, though yields remained suboptimal (<60%) due to competing polymerization.

Modern Methodologies

Hydroxymethylation-Acetonide Protection Cascade

A patent by CN113666906A outlines a three-step sequence starting from methyl 4-hydroxybenzoate:

- Hydroxymethylation : Treatment with formaldehyde at 50–55°C introduces a hydroxymethyl group at the 3-position, yielding methyl 4-hydroxy-3-(hydroxymethyl)benzoate.

- Acetonide Protection : Reaction with 2,2-dimethoxypropane in acid catalyzes the formation of the 1,3-dioxin ring, producing methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate (confirmed by $$ ^1H $$ NMR: δ 1.53 ppm, singlet for methyl groups).

- Functionalization : Hydrolysis of the ester moiety followed by reduction generates the 6-hydroxyl group.

This method achieves a 78% overall yield and avoids Friedel-Crafts acylation, aligning with green chemistry principles.

Lithium Diisopropylamide (LDA)-Mediated Alkylation

A high-yield approach adapted from ChemicalBook involves LDA as a strong base to deprotonate tert-butyl carbazate, enabling nucleophilic attack on 6-bromoacetyl-2,2-dimethyl-4H-benzodioxin. Key steps include:

- Dropwise addition of LDA in tetrahydrofuran (THF) at −5°C to prevent side reactions.

- Quenching with saturated NaHCO₃ and extraction with ethyl acetate, yielding 83% pure product.

While efficient, this method requires stringent temperature control and anhydrous conditions, complicating scale-up.

Comparative Analysis of Synthetic Methods

Structural Characterization and Validation

Critical to method validation is spectroscopic confirmation:

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2,4-dimethyl-2H,4H-1,3-benzodioxin-6-one, while reduction can produce 2,4-dimethyl-2H,4H-1,3-benzodioxin-6-ylmethanol.

Scientific Research Applications

2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Dimethyl-4H-1,3-benzodioxin-6-ol

- Structure : Differs in methyl substitution (2,2-dimethyl vs. 2,4-dimethyl).

- Properties : The 2,2-dimethyl variant (PubChem entry) likely exhibits higher symmetry and altered steric effects compared to the 2,4-dimethyl analog.

- Applications: Not explicitly stated, but benzodioxins are often explored for bioactivity or as intermediates in organic synthesis .

1,4-Benzodioxan-6-carboxylic Acid Derivatives

- Structure : Replaces the hydroxyl group with a carboxylic acid ester (e.g., ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate).

- Synthesis : Prepared via condensation reactions under reflux with K₂CO₃ promoter .

Non-S-Oxidized 4H-1,2,6-Thiadiazines

- Structure : Replaces oxygen with sulfur and nitrogen (heteroatom-rich).

- Synthesis: Utilizes Stille coupling or condensations with malononitriles, enabling π-conjugation for optoelectronic applications .

Data Table: Key Comparisons

Research Findings and Implications

- Structural Effects : The 2,4-dimethyl substitution in benzodioxins may enhance metabolic stability compared to 2,2-dimethyl analogs due to reduced steric crowding. The hydroxyl group at position 6 could improve solubility, favoring drug-likeness .

- Synthetic Challenges : Thiadiazines employ specialized coupling reactions (e.g., Stille), whereas benzodioxins may rely on simpler alkylation or condensation routes .

Q & A

Q. How can green chemistry principles be applied to improve its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.